5,6-Dichloro-2,1,3-benzoselenadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-2,1,3-benzoselenadiazole is a chemical compound with the molecular formula C6H2Cl2N2Se. It belongs to the class of benzoselenadiazoles, which are heterocyclic compounds containing selenium.
Preparation Methods
The synthesis of 5,6-Dichloro-2,1,3-benzoselenadiazole typically involves the reaction of 4,5-dichloro-o-phenylenediamine with selenium tetrachloride (SeCl4) in a methanolic solution. The reaction conditions include refluxing the mixture for several hours, followed by purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5,6-Dichloro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of selenoxides or selenones.
Reduction: Reduction reactions can convert it into selenides or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5,6-Dichloro-2,1,3-benzoselenadiazole has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through noncovalent interactions such as hydrogen bonding, halogen bonding, and chalcogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, thereby modulating its biological activity .
Comparison with Similar Compounds
5,6-Dichloro-2,1,3-benzoselenadiazole can be compared with other benzoselenadiazoles and related compounds:
2,1,3-Benzoselenadiazole: The parent compound without chlorine substituents, used in similar applications but with different electronic properties.
5,6-Dimethyl-2,1,3-benzoselenadiazole: A methyl-substituted analogue with distinct steric and electronic characteristics.
2,1,3-Benzothiadiazole: A sulfur analogue, often used in optoelectronic applications but with different photophysical properties.
These comparisons highlight the unique properties of this compound, such as its enhanced reactivity and specific interactions due to the presence of chlorine atoms.
Properties
CAS No. |
21641-42-9 |
---|---|
Molecular Formula |
C6H2Cl2N2Se |
Molecular Weight |
251.97 g/mol |
IUPAC Name |
5,6-dichloro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H2Cl2N2Se/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H |
InChI Key |
AMJDYKAIBVZVIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC2=N[Se]N=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.